2-Fluoro-6-(1h-imidazol-2-yl)pyridine
Description
2-Fluoro-6-(1H-imidazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at position 2 and a 1H-imidazol-2-yl group at position 5. This compound is of interest in medicinal chemistry and coordination chemistry due to the electron-withdrawing fluorine and the imidazole moiety, which can act as a ligand for metal ions or participate in biological interactions .
Properties
Molecular Formula |
C8H6FN3 |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
2-fluoro-6-(1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C8H6FN3/c9-7-3-1-2-6(12-7)8-10-4-5-11-8/h1-5H,(H,10,11) |
InChI Key |
RITANUMAGKGDNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=NC=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
V600E-BRAF Kinase Inhibition
Key findings include:
- Docking Scores : Compounds 14 (-124.079) and 30 (-122.290) outperformed vemurafenib (-116.174) in binding affinity .
- ADMET Properties : Fluorine-containing derivatives may offer better metabolic stability and oral bioavailability due to smaller size and lower polar surface area vs. brominated analogs .
Structural Isomerism
The piperidine-linked analog (C₁₃H₁₅FN₄, ) highlights how substituent bulk impacts pharmacokinetics.
Electronic and Coordination Properties
- Fluorine vs. Pyrazole : Replacing fluorine with pyrazol-1-yl (as in ) introduces additional nitrogen lone pairs, enhancing metal-coordination capability. For example, Zn⁴ grid complexes rely on the dual tridentate binding of pyridine-imidazole-pyrazole hybrids .
- Tautomerization : The central dihydrobenzodiazomide unit in related ligands allows dual tautomerization, enabling adaptive binding to metal ions .
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